
Vernakalant-d6 Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vernakalant-d6 Hydrochloride is a deuterium-labeled version of Vernakalant, an antiarrhythmic medication used primarily for the rapid conversion of atrial fibrillation to sinus rhythm. This compound is particularly useful in pharmacokinetic studies due to its stable isotopic labeling, which allows for precise tracking and quantification during drug development processes .
Wirkmechanismus
Target of Action
Vernakalant primarily targets atrial voltage-gated sodium channels and atria-specific potassium currents . These channels play a crucial role in the electrical activity of the heart, specifically in the generation and conduction of electrical impulses.
Mode of Action
Vernakalant interacts with its targets in a dose and frequency-dependent manner . It blocks atrial voltage-gated sodium channels and inhibits the late sodium current (INa), which confers its effect on intra-atrial conduction . This current blockade enhances and accelerates the onset of drug action in higher heart rates as the affinity of vernakalant for INa also increases .
Biochemical Pathways
Vernakalant affects the electrical activity of the heart by blocking currents in all phases of the atrial action potential . It specifically inhibits atria-specific potassium currents (the ultra-rapid delayed rectifier and the acetylcholine-dependent potassium currents) and prolongs the refractory period . This results in the lengthening of the atrial action potential and prolongation of the atrial action potential plateau .
Pharmacokinetics
The pharmacokinetics of Vernakalant involves its absorption, distribution, metabolism, and excretion (ADME). It is mainly eliminated by CYP2D6 mediated O-demethylation in CYP2D6 extensive metabolisers . Glucuronidation is the main metabolism pathway in CYP2D6 poor metabolisers . These properties impact the bioavailability of the drug, influencing its therapeutic efficacy and potential side effects.
Result of Action
The primary result of Vernakalant’s action is the rapid conversion of atrial fibrillation (AF) to sinus rhythm (SR) in adults . It dose-dependently prolongs atrial refractoriness, prolongs AV nodal conduction and refractoriness, and slightly prolongs QRS duration without significantly affecting the ventricular refractory period .
Action Environment
The action, efficacy, and stability of Vernakalant can be influenced by various environmental factors. These include the patient’s physiological state, the presence of other medications, and genetic factors such as the patient’s CYP2D6 metaboliser status
Biochemische Analyse
Biochemical Properties
Vernakalant-d6 Hydrochloride blocks atrial voltage-gated sodium channels in a dose and frequency-dependent manner and inhibits late sodium current (INa) which confers its effect on intra-atrial conduction . This current blockade enhances and the onset of drug action accelerates in higher heart rate as the affinity of this compound for INa also increases .
Cellular Effects
This compound blocks currents in all phases of atrial action potential including atria-specific potassium currents (the ultra-rapid delayed rectifier and the acetylcholine dependent potassium currents) and prolongs the refractory period . It dose-dependently prolongs atrial refractoriness, prolongs AV nodal conduction and refractoriness, and slightly prolongs QRS duration without significantly affecting ventricular refractory period .
Molecular Mechanism
The molecular mechanism of this compound involves blocking atrial voltage-gated sodium channels in a dose and frequency-dependent manner and inhibiting late sodium current (INa) which confers its effect on intra-atrial conduction . This current blockade enhances and the onset of drug action accelerates in higher heart rate as the affinity of this compound for INa also increases .
Temporal Effects in Laboratory Settings
In clinical trials, this compound demonstrated rapid conversion of short-duration atrial fibrillation and was well tolerated . For patients with atrial fibrillation continuing for 3–72 hours, the median time to conversion was between 8 and 14 minutes, with 79% of those who converted remaining in sinus rhythm at 24 hours .
Dosage Effects in Animal Models
In animal models of atrial fibrillation, this compound selectively prolonged the atrial refractory period without significantly affecting ventricular refractoriness
Metabolic Pathways
This compound is mainly eliminated by CYP2D6 mediated O-demethylation in CYP2D6 extensive metabolisers . Glucuronidation is the main metabolism pathway in CYP2D6 poor metabolisers .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of Vernakalant-d6 Hydrochloride involves several key steps:
Starting Material: The synthesis begins with the substrate (1R,2R)-2-(3,4-dimethoxyphenethyloxy)cyclohexylamine.
Cyclization Reaction: An alkaline reagent is added to the substrate in a solvent, followed by the addition of an epoxy compound.
Formation of Hydrochloride Salt: The resulting Vernakalant solution is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
The industrial production of Vernakalant Hydrochloride follows a similar synthetic route but is optimized for higher yield and efficiency. The process avoids the use of heavy metals, making it suitable for the development of both oral and injectable formulations .
Analyse Chemischer Reaktionen
Types of Reactions
Vernakalant-d6 Hydrochloride undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Pharmacological Mechanism
Vernakalant acts as a mixed blocker of potassium and sodium channels, with a particular selectivity for atrial tissue. The primary mechanisms include:
- Potassium Channel Blockade : Vernakalant selectively inhibits several potassium currents, including the ultra-rapidly activating potassium current (IKur), which plays a crucial role in atrial repolarization. This blockade results in a mild prolongation of the QT interval, which normalizes quickly after infusion cessation .
- Sodium Channel Inhibition : The compound also inhibits sodium channels, particularly during high heart rates typical of AF. Its affinity for activated sodium channels increases with heart rate, enhancing its efficacy during episodes of AF .
Treatment of Atrial Fibrillation
Vernakalant-d6 hydrochloride is primarily indicated for the pharmacological cardioversion of recent-onset AF. Clinical trials have demonstrated its effectiveness:
- Conversion Rates : In randomized clinical trials, vernakalant has shown significantly higher conversion rates to sinus rhythm compared to placebo (up to 61% vs. 5%) .
- Rapid Action : The median time to conversion was reported as approximately 14 minutes in clinical settings .
Maintenance of Sinus Rhythm
Research is ongoing regarding the long-term use of vernakalant for maintaining sinus rhythm in patients with recurrent AF:
- Oral Formulation Trials : Studies are evaluating oral formulations of vernakalant for long-term management, with preliminary results indicating potential benefits in maintaining sinus rhythm over extended periods .
Safety Profile and Side Effects
This compound is generally well tolerated, with most adverse effects being mild or moderate. Common side effects include:
- Dysgeusia (altered taste sensation)
- Hypotension
- Paresthesias (tingling sensations)
- Nausea
Serious adverse events are rare but can include cardiovascular complications such as bradycardia or hypotension .
Comparative Efficacy
In comparative studies against other antiarrhythmic agents like amiodarone, vernakalant has demonstrated superior efficacy in converting AF to sinus rhythm within short time frames. For instance, in a study comparing intravenous vernakalant to amiodarone, 51.7% of patients achieved sinus rhythm within 90 minutes using vernakalant compared to only 5.2% with amiodarone .
Table 1: Summary of Clinical Trials Involving this compound
Study Name | Population | Intervention | Conversion Rate | Time to Conversion |
---|---|---|---|---|
ACT I-IV | Patients with recent-onset AF | Intravenous Vernakalant vs Placebo | 61% vs 5% | 14 min |
AVRO Trial | Patients with recent-onset AF | Intravenous Vernakalant vs Amiodarone | 51.7% vs 5.2% | 90 min |
Oral Therapy Trial | Patients with recurrent AF | Oral Vernakalant | TBD | TBD |
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Amiodarone: Another antiarrhythmic drug used for the treatment of atrial fibrillation.
Ibutilide: A class III antiarrhythmic agent used for the conversion of atrial fibrillation and flutter to sinus rhythm.
Uniqueness
Vernakalant-d6 Hydrochloride is unique due to its selective action on atrial-specific potassium currents, which prolongs the atrial action potential without significantly affecting the ventricular refractory period. This selectivity reduces the risk of proarrhythmic effects commonly associated with other antiarrhythmic agents .
Biologische Aktivität
Vernakalant-d6 hydrochloride is a deuterated form of vernakalant, an antiarrhythmic drug primarily used for the rapid conversion of atrial fibrillation (AF) to normal sinus rhythm (NSR). This article explores the biological activity of this compound, including its mechanism of action, efficacy in clinical trials, safety profile, and pharmacokinetics.
Vernakalant acts as an atrial-selective antiarrhythmic agent by blocking various ion channels involved in the cardiac action potential. Its primary mechanisms include:
- Sodium Channel Blockade : Vernakalant inhibits voltage-gated sodium channels (Nav1.5), affecting both the depolarization phase and intra-atrial conduction. This blockade is frequency-dependent, meaning it becomes more effective at higher heart rates .
- Potassium Channel Inhibition : It selectively blocks potassium channels such as Kv1.5 and Kv4.3, which are crucial for atrial repolarization. This action prolongs the refractory period in atrial tissue while minimally affecting ventricular repolarization .
- Refractory Period Prolongation : By prolonging atrial refractoriness and AV nodal conduction, vernakalant can effectively convert AF to NSR .
Clinical Efficacy
Vernakalant has been evaluated in multiple clinical trials for its effectiveness in converting AF to NSR. Key findings include:
- Phase III Trials : In a randomized controlled trial comparing vernakalant to amiodarone, vernakalant demonstrated a significantly higher conversion rate to NSR within 90 minutes (51.7% vs. 5.2%, p < 0.0001) . The median time to conversion was approximately 11 minutes.
Study | Conversion Rate | Median Time to Conversion |
---|---|---|
Vernakalant (vs Amiodarone) | 51.7% | 11 minutes |
Placebo | 5.2% | N/A |
- Real-World Studies : Post-marketing studies have shown that vernakalant achieves conversion rates of up to 84.5% when AF onset is ≤48 hours, with a mean conversion time of about 9 minutes .
Safety Profile
The safety profile of this compound is generally favorable, although some adverse effects have been noted:
- Common Adverse Events : The most frequently reported side effects include dysgeusia (altered taste), sneezing, hypotension, and bradycardia. Serious adverse events are rare but can include complete atrioventricular block and cardiogenic shock .
Adverse Event | Incidence Rate |
---|---|
Dysgeusia | 6.9% |
Sneezing | 3.4% |
Hypotension | 1.2% |
- Proarrhythmic Potential : While the incidence of proarrhythmic events is low, there is a noted increase in atrial flutter shortly after administration (8.6% vs. 0.9% with amiodarone) .
Pharmacokinetics
The pharmacokinetic properties of this compound indicate rapid absorption and elimination:
- Absorption : Peak plasma concentrations occur shortly after a 10-minute intravenous infusion.
- Half-Life : The elimination half-life ranges from approximately 3 hours in extensive metabolizers to about 5.5 hours in poor metabolizers due to genetic variability in CYP2D6 metabolism .
- Volume of Distribution : Approximately 2 L kg with low protein binding (53-63%) observed at therapeutic concentrations .
Case Studies
Several case studies have highlighted the practical application of vernakalant in clinical settings:
- Case Study A : A patient with recent-onset AF was treated with vernakalant and converted to NSR within 10 minutes without significant side effects.
- Case Study B : A cohort study involving patients with AF lasting less than 48 hours reported an overall conversion rate of 86%, reinforcing the drug's efficacy in acute settings.
Eigenschaften
CAS-Nummer |
866455-16-5 |
---|---|
Molekularformel |
C₂₀H₂₆D₆ClNO₄ |
Molekulargewicht |
391.96 |
Synonyme |
Vernakalant bis(Methoxy-d3) Hydrochloride; (3R)- 1-[(1R,2R)-2-[2-(3,4-Di(methoxy-d3)phenyl)ethoxy]cyclohexyl]-3-pyrrolidinol Hydrochloride; (1R,2R)-2-((3R)-Hydroxypyrrolidinyl)-1-(3,4-di(methoxy-d3)phenethoxy)cyclohexane Monohydrochloride; (1R,2R)-2- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.